molecular formula C14H18N8O2 B2836011 2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazolidine-1-carboxamide CAS No. 2034549-68-1

2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazolidine-1-carboxamide

Katalognummer: B2836011
CAS-Nummer: 2034549-68-1
Molekulargewicht: 330.352
InChI-Schlüssel: KAIYYFCJTUHYIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazolidine-1-carboxamide is a useful research compound. Its molecular formula is C14H18N8O2 and its molecular weight is 330.352. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazolidine-1-carboxamide is a novel chemical entity that has garnered attention due to its potential biological activities, particularly in the realm of cancer therapeutics and kinase inhibition. This article reviews the biological activity of this compound based on available research findings, including its mechanism of action, efficacy against various cancer cell lines, and structure-activity relationships.

1. Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • An imidazolidine core
  • A triazolo-pyridazine moiety
  • A pyrrolidine substituent

This unique combination of functional groups is believed to contribute to its biological activity.

Research indicates that the compound acts primarily as an inhibitor of c-Met kinase , which is implicated in various cancer types. The c-Met receptor is often overexpressed in tumors, making it a target for therapeutic intervention. The compound's ability to bind to the ATP-binding site of c-Met suggests that it may block downstream signaling pathways essential for tumor growth and metastasis .

3.1 In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against several cancer cell lines:

Cell LineIC50 (μM)
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

These results indicate that the compound is particularly effective against lung (A549) and breast (MCF-7) cancer cell lines, with IC50 values comparable to established c-Met inhibitors like Foretinib .

3.2 Apoptosis Induction

Further investigations revealed that the compound induces apoptosis in cancer cells. The acridine orange staining test indicated significant apoptosis induction in A549 cells, suggesting that the compound not only inhibits cell proliferation but also promotes programmed cell death .

4. Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted critical aspects of the compound's design:

  • Pyrrolidine moiety : Essential for enhancing binding affinity to c-Met.
  • Triazolo-pyridazine : Contributes to the overall potency and selectivity against cancer cell lines.

Modifications in these regions can lead to variations in biological activity, underscoring the importance of molecular design in drug development.

Case Study 1: Efficacy Against c-Met Overexpressing Tumors

In a recent study involving xenograft models of A549 and MCF-7 tumors, treatment with the compound resulted in significant tumor regression compared to controls. The tumors treated with the compound showed reduced levels of phosphorylated c-Met, indicating effective pathway inhibition .

Case Study 2: Combination Therapy Potential

Another investigation explored the potential of combining this compound with other chemotherapeutic agents. Preliminary results suggest enhanced efficacy when used alongside traditional chemotherapy drugs, leading to improved survival rates in preclinical models .

Eigenschaften

IUPAC Name

2-oxo-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]imidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N8O2/c23-13-15-5-8-21(13)14(24)16-9-12-18-17-10-3-4-11(19-22(10)12)20-6-1-2-7-20/h3-4H,1-2,5-9H2,(H,15,23)(H,16,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIYYFCJTUHYIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)N4CCNC4=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.